molecular formula C13H10Cl2O4S2 B3251199 1-Chloro-2-({[(2-chlorophenyl)sulfonyl]methyl}sulfonyl)benzene CAS No. 207853-67-6

1-Chloro-2-({[(2-chlorophenyl)sulfonyl]methyl}sulfonyl)benzene

Cat. No.: B3251199
CAS No.: 207853-67-6
M. Wt: 365.3 g/mol
InChI Key: AWOQZDGIHNOBLG-UHFFFAOYSA-N
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Description

“1-Chloro-2-({[(2-chlorophenyl)sulfonyl]methyl}sulfonyl)benzene” is a chemical compound with the molecular formula C12H9ClO2S. It is also known by other names such as Benzene, 1-chloro-4-(phenylsulfonyl)-, Sulfone, p-chlorophenyl phenyl, p-Chlorophenyl phenyl sulfone, and others .


Molecular Structure Analysis

The molecular structure of this compound involves a benzene ring with a chloro group and a sulfonyl group attached. The sulfonyl group itself is attached to another benzene ring via a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could include nucleophilic aromatic substitution reactions, where one of the substituents in the aromatic ring is replaced by a nucleophile . It could also undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action for this compound in chemical reactions could involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. The aromatic ring is then regenerated from this intermediate by loss of a proton .

Properties

IUPAC Name

1-chloro-2-[(2-chlorophenyl)sulfonylmethylsulfonyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S2/c14-10-5-1-3-7-12(10)20(16,17)9-21(18,19)13-8-4-2-6-11(13)15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOQZDGIHNOBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CS(=O)(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2-({[(2-chlorophenyl)sulfonyl]methyl}sulfonyl)benzene
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